molecular formula C21H17N3O4S B2471272 Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate CAS No. 1021218-35-8

Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate

Cat. No.: B2471272
CAS No.: 1021218-35-8
M. Wt: 407.44
InChI Key: ZODNMUGYGONSMU-UHFFFAOYSA-N
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Description

Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a synthetic heterocyclic compound featuring an imidazo[2,1-b]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a methyl benzoate-carboxamido moiety at position 2. The imidazo[2,1-b]thiazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and enzyme inhibitory activities .

Properties

IUPAC Name

methyl 2-[[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O4S/c1-27-14-9-7-13(8-10-14)17-11-24-18(12-29-21(24)23-17)19(25)22-16-6-4-3-5-15(16)20(26)28-2/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODNMUGYGONSMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=C4C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Imidazo[2,1-b]thiazole Core: This step often involves the cyclization of appropriate thioamide and α-haloketone precursors under basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with the imidazo[2,1-b]thiazole intermediate.

    Amidation Reaction: The carboxamido group is introduced by reacting the imidazo[2,1-b]thiazole derivative with an appropriate amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl group’s electron-rich aromatic ring undergoes regioselective EAS. The methoxy (-OCH₃) group directs incoming electrophiles to the para and ortho positions due to its strong activating nature.

Reaction TypeReagents/ConditionsMajor Products
NitrationHNO₃/H₂SO₄, 0–5°CNitro derivatives at ortho/para positions
SulfonationH₂SO₄/SO₃, 50°CSulfonic acid derivatives
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃Halo-substituted derivatives

Key Findings :

  • Methoxy-directed nitration produces para-nitro isomers predominantly .

  • Bromination under mild conditions yields mono-substituted products without ring saturation .

Ester Hydrolysis

The methyl ester group undergoes hydrolysis to form carboxylic acids under acidic or basic conditions:

ConditionsReagentsProduct
Acidic HydrolysisHCl (conc.), reflux2-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoic acid
Basic HydrolysisNaOH/H₂O, refluxSodium salt of the carboxylic acid

Mechanistic Insight :

  • Base-mediated saponification proceeds via nucleophilic acyl substitution .

Amide Hydrolysis

The carboxamido group resists hydrolysis under standard conditions but reacts under harsh acidic/basic environments:

ConditionsReagentsProduct
Acidic HydrolysisH₂SO₄ (conc.), 100°CBenzoic acid + Imidazo-thiazole amine
Enzymatic CleavageProteases (e.g., trypsin)Limited activity due to steric hindrance

Imidazo[2,1-b]thiazole Core Reactivity

The heterocyclic core participates in redox and substitution reactions:

Oxidation

Oxidizing agents target the sulfur atom or unsaturated bonds:

ReagentsConditionsProducts
KMnO₄/H₂SO₄80°C, aqueousSulfoxide or sulfone derivatives
Ozone (O₃)-78°C, CH₂Cl₂Ring-opened dicarbonyl compounds

Research Note :

  • Sulfoxidation preserves the imidazo-thiazole ring but modifies electronic properties .

Reduction

Selective hydrogenation reduces double bonds in the thiazole ring:

ReagentsConditionsProducts
H₂/Pd-CEthanol, 25°CDihydroimidazo-thiazole derivatives
NaBH₄/MeOH0°C, 1 hrPartial reduction of C=N bonds

Demethylation of Methoxy Group

The methoxy group undergoes demethylation to form phenolic -OH under strong Lewis acids:

ReagentsConditionsProducts
BBr₃CH₂Cl₂, -20°C4-Hydroxyphenyl derivative
HI/AcOHReflux, 12 hrPhenolic compound + methyl iodide

Application :

  • Demethylated derivatives show enhanced solubility and biological activity .

Nucleophilic Substitution

The thiazole sulfur and nitrogen atoms participate in nucleophilic attacks:

Reaction TypeReagentsProducts
AlkylationR-X, K₂CO₃, DMFS- or N-alkylated derivatives
Arylthiol IncorporationArSH, CuI, DMSOThioether-linked aromatic adducts

Example :

  • Reaction with benzyl bromide yields S-benzylated products at the thiazole sulfur .

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition or bond cleavage:

ConditionsProducts
UV (254 nm), acetoneCycloadducts with adjacent double bonds
UV/H₂O₂Oxidative cleavage of aromatic rings

Scientific Research Applications

Anti-Tubercular Activity

Recent studies have explored the anti-mycobacterial properties of imidazo[2,1-b]thiazole derivatives, including those similar to methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate. A series of synthesized derivatives demonstrated significant activity against Mycobacterium tuberculosis, with some compounds exhibiting low IC50 values, indicating potent anti-tubercular effects. For instance, compounds with similar structures showed IC50 values as low as 2.03 mM against M. tuberculosis H37Ra strain, suggesting that modifications to the imidazo-thiazole framework can enhance efficacy against tuberculosis pathogens .

Case Study: Structure-Activity Relationship (SAR)

A study focused on various imidazo[2,1-b]thiazole derivatives revealed that specific substitutions on the phenyl ring significantly influenced their biological activity. The presence of electron-withdrawing groups enhanced the compounds' potency against M. tuberculosis, while also demonstrating minimal cytotoxicity towards human lung fibroblast cells . This suggests a favorable therapeutic index for these compounds.

Anti-Cancer Properties

The imidazo[2,1-b]thiazole scaffold is recognized for its anticancer potential. Compounds derived from this structure have been evaluated for their antiproliferative effects across various cancer cell lines. For example, derivatives similar to this compound were tested against pancreatic ductal adenocarcinoma and exhibited IC50 values in the submicromolar range .

Table: Summary of Anticancer Activity

Compound StructureCell Line TestedIC50 Value (µM)Mechanism of Action
Imidazo[2,1-b]thiazole derivative 1HeLa0.59Inhibition of cell proliferation
Imidazo[2,1-b]thiazole derivative 2L12101.4Induction of apoptosis
Methyl 2-(6-(4-methoxyphenyl)...Pancreatic Cancer0.5 - 4.0FAK inhibition

Other Biological Activities

Beyond anti-tubercular and anti-cancer activities, imidazo[2,1-b]thiazole derivatives have shown promise in various other biological applications:

  • Antimicrobial Activity : Studies indicate that these compounds possess significant antibacterial and antifungal properties against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported range from 0.98 to 3.9 µg/ml for gram-positive bacteria .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by inhibiting key pathways involved in inflammatory responses, making them candidates for further development in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate involves its interaction with specific molecular targets in biological systems. The imidazo[2,1-b]thiazole core can bind to enzymes and receptors, modulating their activity. This binding can inhibit or activate various biochemical pathways, leading to the observed pharmacological effects. For example, it may inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate are compared below with five closely related derivatives (Table 1). Key differences in substituents, molecular weight, and biological activities are highlighted.

Table 1: Structural and Pharmacological Comparison of Imidazo[2,1-b]thiazole Derivatives

Compound Name Substituents (Position 6) Key Functional Groups (Position 3) Molecular Weight (g/mol) Biological Activity (IC₅₀/EC₅₀) References
This compound (Target Compound) 4-OCH₃ (phenyl) Methyl benzoate-carboxamido ~441.45* Not reported N/A
6-(4-Bromophenyl)-N-benzoylhydrazinecarbothioamide (3d) 4-Br (phenyl) Benzoylhydrazinecarbothioamide ~497.36 Aldose reductase inhibition (0.42 µM)
6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid hydrochloride 4-F (phenyl) Methyl, carboxylic acid 312.75 Not reported
6-(4-Chlorophenyl)-3-methylimidazo[2,1-b]thiazole (I) 4-Cl (phenyl) Methyl 248.73 SIRT1 activation (allosteric)
2-[[6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl]acetyl]-N-cyclohexylhydrazinecarbothioamide (4d) 4-F (phenyl) Cyclohexylhydrazinecarbothioamide ~447.54 Acetylcholinesterase inhibition (1.8 µM)

*Calculated based on empirical formula (C₂₃H₁₉N₃O₄S).

Structural and Electronic Comparisons

  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing substituents (Br, Cl, F) in analogs. This difference may influence π-π stacking interactions and binding affinity to enzymes like aldose reductase (AR) or acetylcholinesterase . Phenyl Ring Twisting: X-ray studies of 6-(4-chlorophenyl)-3-methylimidazo[2,1-b]thiazole (I) reveal a planar imidazo[2,1-b]thiazole core with a phenyl ring twisted by ~5.65°, facilitating π-π interactions in crystal packing .
  • Functional Group Variations: Carboxamido-Benzoate vs. Hydrazinecarbothioamides: The methyl benzoate-carboxamido group in the target compound enhances hydrophilicity compared to lipophilic hydrazinecarbothioamide derivatives (e.g., 3d, 4d), which may improve aqueous solubility . Methyl vs.

Pharmacological Comparisons

  • Enzyme Inhibition :

    • Compound 3d (4-bromophenyl derivative) exhibits potent AR inhibition (IC₅₀ = 0.42 µM), attributed to the electron-withdrawing bromine enhancing electrostatic interactions with the enzyme’s active site . The target compound’s methoxy group may instead engage in hydrogen bonding, though its inhibitory potency remains untested.
    • Compound 4d (4-fluorophenyl derivative) shows acetylcholinesterase inhibition (IC₅₀ = 1.8 µM), likely due to fluorine’s electronegativity stabilizing ligand-receptor interactions . The methoxy group’s electron-donating nature might reduce this effect.
  • Antimicrobial Activity: Triazole derivatives of 6-(4-bromophenyl)imidazo[2,1-b]thiazole demonstrate broad-spectrum antimicrobial activity, suggesting the bromophenyl group’s role in disrupting microbial membranes .

Research Findings and Implications

  • Synthetic Accessibility: The target compound can be synthesized via established methods for imidazo[2,1-b]thiazoles, such as cyclization of aminothiazoles with α-bromo ketones, followed by carboxamidation .
  • Unanswered Questions : The pharmacological profile of the target compound remains unexplored. Comparative studies with reported analogs suggest prioritizing assays for AR, acetylcholinesterase, and antimicrobial activity.
  • Design Recommendations : Introducing electron-withdrawing groups (e.g., F, Cl) alongside the methoxy substituent could balance electronic effects, optimizing both solubility and target binding.

Biological Activity

Methyl 2-(6-(4-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate is a complex organic compound that exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

This compound belongs to the imidazo[2,1-b]thiazole class, characterized by a methoxyphenyl group and a carboxamido benzoate moiety. Its molecular formula is C21H17N3O4S, with a molecular weight of 407.44 g/mol. The synthesis typically involves multi-step organic reactions including:

  • Formation of the Imidazo[2,1-b]thiazole Core : Cyclization of thioamide and α-haloketone precursors under basic conditions.
  • Introduction of the Methoxyphenyl Group : Achieved through nucleophilic aromatic substitution.
  • Amidation Reaction : Involves reacting the imidazo derivative with an appropriate amine using coupling agents like EDCI .

Antimicrobial Properties

Research indicates that compounds within the imidazo[2,1-b]thiazole family, including this compound, exhibit significant antimicrobial activities. For instance, studies have shown potent activity against various bacterial strains and Mycobacterium tuberculosis with minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL .

Anticancer Activity

The compound has been evaluated for its anticancer potential, demonstrating cytotoxic effects against several cancer cell lines. It appears to inhibit enzymes involved in cell proliferation, which is crucial for its anticancer effects. For example, derivatives have shown IC50 values in the submicromolar range against human cancer cell lines such as HeLa and MDA-MB-231 .

Anti-inflammatory Effects

This compound has also been investigated for anti-inflammatory properties. The presence of the imidazo[2,1-b]thiazole core is significant as it interacts with various biological targets that modulate inflammatory pathways .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets in biological systems:

  • Enzyme Inhibition : The imidazo[2,1-b]thiazole core can bind to enzymes affecting metabolic pathways related to cell growth and inflammation.
  • Receptor Modulation : It may also interact with receptors involved in signaling pathways critical for cancer progression and immune responses .

Case Studies and Research Findings

StudyFocusFindings
Antitubercular ActivitySeven compounds showed potent activity against Mycobacterium tuberculosis with MICs of 3.125 μg/mL.
Anticancer ActivityCompounds demonstrated IC50 values ranging from 1.4 to 4.2 µM against various cancer cell lines.
Antibacterial ActivityDerivatives exhibited strong antibacterial activity against multidrug-resistant strains with MICs between 1-4 μg/mL.

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